N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide
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Overview
Description
SDZ-NKT-343 is a selective, orally active neurokinin 1 receptor antagonist. It has shown significant potential in scientific research due to its high affinity for human neurokinin 1 receptors, with an IC50 value of 0.62 nM . This compound is known for its analgesic activity and has been studied for its potential therapeutic applications in various diseases involving neurokinin 1 receptor hyperfunction .
Preparation Methods
The synthesis of SDZ-NKT-343 involves multiple steps, starting with the preparation of 2-nitrophenylcarbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide . The synthetic route includes the following key steps:
Formation of the carbamoyl group: This involves the reaction of 2-nitrophenyl isocyanate with (S)-proline.
Coupling with naphthylalanine: The resulting compound is then coupled with (S)-3-(2-naphthyl)alanine.
Addition of the benzyl and methyl groups: Finally, the compound is modified with benzyl and methyl groups to form SDZ-NKT-343.
Industrial production methods for SDZ-NKT-343 are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
SDZ-NKT-343 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SDZ-NKT-343 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the interactions of neurokinin 1 receptor antagonists.
Medicine: SDZ-NKT-343 has shown potential in treating conditions such as chronic pain, migraine, and nausea by blocking the neurokinin 1 receptor
Mechanism of Action
SDZ-NKT-343 exerts its effects by selectively binding to and blocking the neurokinin 1 receptor, which is a G-protein-coupled receptor involved in the transmission of pain and other sensory signals . By inhibiting the binding of substance P, a neuropeptide that activates the neurokinin 1 receptor, SDZ-NKT-343 reduces pain perception and other related symptoms . The compound’s high selectivity for the neurokinin 1 receptor over other neurokinin receptors (NK2 and NK3) contributes to its effectiveness and reduces potential side effects .
Comparison with Similar Compounds
SDZ-NKT-343 is compared with other neurokinin 1 receptor antagonists such as:
Aprepitant: Used for preventing chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Rolapitant: Another neurokinin 1 receptor antagonist used for similar purposes.
What sets SDZ-NKT-343 apart is its higher selectivity and potency, with an IC50 value of 0.62 nM compared to higher values for other antagonists . This makes SDZ-NKT-343 a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-N-[1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVSIMQAFWRUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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